molecular formula C9H9N3O7 B3284160 3,5-Dinitro-D-tyrosine CAS No. 779321-23-2

3,5-Dinitro-D-tyrosine

Cat. No.: B3284160
CAS No.: 779321-23-2
M. Wt: 271.18 g/mol
InChI Key: SAZOSDSFLRXREA-RXMQYKEDSA-N
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Description

3,5-Dinitro-D-tyrosine is a nitro-substituted derivative of the amino acid tyrosine. Its molecular formula is C₉H₉N₃O₇, with a molar mass of 271.18 g/mol and a density of 1.699 g/cm³ . The compound is characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the aromatic ring and a D-configuration at the chiral center. It has a melting point of 220°C (decomposition) and a CAS registry number of 17360-11-1 . This compound is used in peptide synthesis and biochemical research, particularly in studies requiring nitroaromatic modifications for redox activity or structural analysis .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOSDSFLRXREA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-D-tyrosine typically involves the nitration of D-tyrosine. The process begins with the protection of the amino and carboxyl groups of D-tyrosine to prevent unwanted side reactions. The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting groups are removed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dinitro-D-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of the target molecules. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tyrosine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
3,5-Dinitro-D-tyrosine C₉H₉N₃O₇ 271.18 3,5-NO₂, D-configuration 17360-11-1 MP: 220°C (dec.), density: 1.699
3,5-Diiodo-D-tyrosine C₉H₉I₂NO₃ 432.98 3,5-I, D-configuration 16711-71-0 Solid, stored at 4°C; thyroid hormone precursor
3,5-Diiodo-L-tyrosine C₉H₉I₂NO₃ 432.98 3,5-I, L-configuration 300-39-0 Key intermediate in thyroxine (T4) biosynthesis
N-Acetyl-3,5-dinitro-L-tyrosine C₁₁H₁₁N₃O₈ 313.22 3,5-NO₂, acetylated N/A Enhanced stability, used in enzyme studies
3,5-Diamino-L-tyrosine C₉H₁₁N₃O₃ 209.20 3,5-NH₂ N/A High reactivity for conjugation

Key Differences

Substituent Effects: Nitro vs. Iodo Groups: The nitro groups in this compound confer strong electron-withdrawing properties, influencing redox behavior and aromatic ring reactivity. In contrast, iodinated derivatives (e.g., 3,5-Diiodo-D/L-tyrosine) exhibit bulkier substituents, affecting steric interactions and binding affinity in biological systems . Acetylation: N-Acetyl-3,5-dinitro-L-tyrosine shows improved solubility and metabolic stability compared to non-acetylated nitrotyrosine derivatives .

Stereochemical Differences :

  • The D-configuration in this compound and 3,5-Diiodo-D-tyrosine renders them enantiomers of their L-forms, which are more common in natural systems (e.g., L-tyrosine in proteins) .

Stability and Handling

  • This compound requires standard handling for nitroaromatics, avoiding strong oxidizers or reducing agents .
  • 3,5-Diiodo-D-tyrosine is hygroscopic and stored at 4°C in sealed containers to prevent decomposition .
  • N-Acetyl derivatives generally exhibit enhanced shelf life due to reduced amine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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